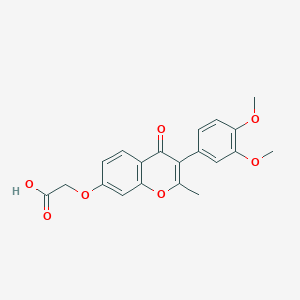

![molecular formula C21H18O6 B2476605 3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one CAS No. 1242240-55-6](/img/structure/B2476605.png)

3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

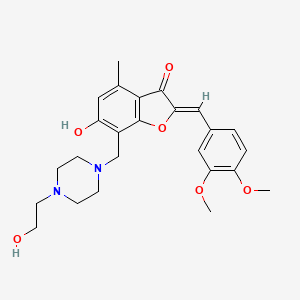

A series of (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid (TMCA) amide derivatives were designed and synthesized by a facile and one-pot step, which were achieved with good yields using 1-hydroxybenzotriazole (HOBT) and 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) as an activation system .科学的研究の応用

Antibacterial and Antioxidant Properties

- Antibacterial and Antioxidant Activities: A study by Al-ayed (2011) synthesized a compound related to 3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one, revealing significant antibacterial activity against Escherichia coli and Pseudomonas Aeruginosa, as well as notable antioxidant properties (Al-ayed, 2011).

Synthesis and Characterization

- Synthesis and Biological Evaluation: Nagaraja et al. (2020) conducted a study focusing on the synthesis and characterization of similar compounds, highlighting their potential as biological agents. They also assessed antimicrobial activity, indicating effectiveness against various microbial strains (Nagaraja, Bodke, Kenchappa, & Kumar, 2020).

- Complex Synthesis and Antimicrobial Activity: Research by Vyas et al. (2009) synthesized complexes of a related compound, analyzing their antimicrobial activity against various bacterial cultures and a fungus. The study revealed an enhancement in activity upon coordination of metals with the ligand (Vyas, Nimavat, Jani, & Hathi, 2009).

Plant Growth Promoting Effects

- Growth Promotion in Plants: Hassan et al. (2020) synthesized novel enone systems derived from a compound structurally related to this compound. They evaluated these compounds for their effects on the growth of selected crops, indicating potential plant growth-promoting activities (Hassan, Alzandi, & Hassan, 2020).

Crystal Structure Analysis

- Crystal Structure Determination: Manolov, Ströbele, and Meyer (2008) investigated the crystal structure of a compound closely related to this compound, providing insights into its molecular geometry and potential applications (Manolov, Ströbele, & Meyer, 2008).

将来の方向性

作用機序

Target of Action

The primary target of the compound 3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one is the GABA transferase . This enzyme plays a crucial role in the GABA neurotransmission pathway, which is involved in inhibitory signaling in the nervous system .

Mode of Action

The compound interacts with its target, GABA transferase, by binding to it . This interaction can lead to changes in the enzyme’s activity, potentially influencing the GABA neurotransmission pathway . .

Biochemical Pathways

The compound’s interaction with GABA transferase affects the GABA neurotransmission pathway . This pathway is critical for inhibitory signaling in the nervous system, helping to balance excitatory signals and maintain overall neuronal stability .

Result of Action

The compound has been evaluated for its anticonvulsant and sedative activity . Some derivatives of the compound exhibited good anticonvulsant activity in primary evaluation . For instance, compound 4 was found to be the most effective anticonvulsant and sedative agent in subsequent tests .

特性

IUPAC Name |

3-[(E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O6/c1-24-18-12-20(26-3)19(25-2)11-14(18)8-9-16(22)15-10-13-6-4-5-7-17(13)27-21(15)23/h4-12H,1-3H3/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYWUMORVNVBMKT-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=CC(=O)C2=CC3=CC=CC=C3OC2=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1/C=C/C(=O)C2=CC3=CC=CC=C3OC2=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2476526.png)

![Ethyl 1,2-diamino-4-[4-(benzyloxy)phenyl]-5-cyano-6-oxo-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B2476529.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2476531.png)

![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide](/img/structure/B2476533.png)

![methyl 1-[(4-chloro-3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2476535.png)